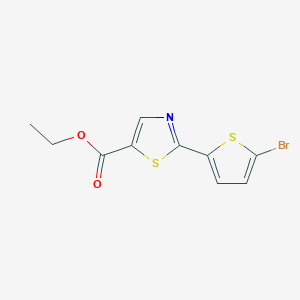
Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-5-carboxylate is a chemical compound characterized by its bromothiophene and thiazole functional groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromothiophene-2-carboxylate and thiazole derivatives.
Reaction Conditions: The reaction involves a nucleophilic substitution followed by esterification. Common solvents include dichloromethane or toluene, and the reaction is often carried out under reflux conditions.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Thiols or amines.
Substitution Products: Various substituted thiazoles.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to a cascade of biological responses.
類似化合物との比較
Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate: Similar structure but lacks the thiazole ring.
Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate: Contains a difluoro group instead of the thiazole ring.
Uniqueness: Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-5-carboxylate is unique due to its combination of bromothiophene and thiazole rings, which imparts distinct chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
特性
分子式 |
C10H8BrNO2S2 |
|---|---|
分子量 |
318.2 g/mol |
IUPAC名 |
ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H8BrNO2S2/c1-2-14-10(13)7-5-12-9(16-7)6-3-4-8(11)15-6/h3-5H,2H2,1H3 |
InChIキー |
CZUXMROHVGAYGA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine](/img/structure/B15358008.png)
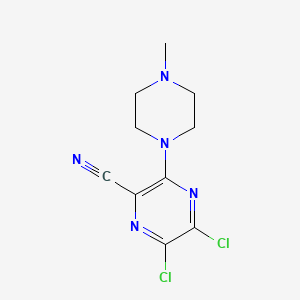
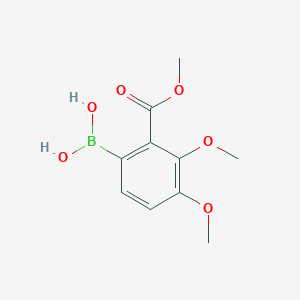
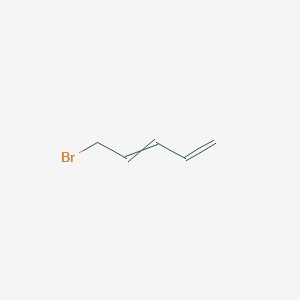
![Thieno[2,3-b]furan-5-carbaldehyde](/img/structure/B15358034.png)
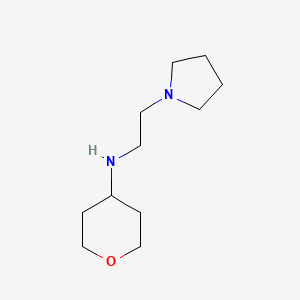

![2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol](/img/structure/B15358050.png)

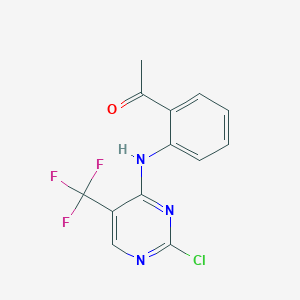
![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B15358063.png)
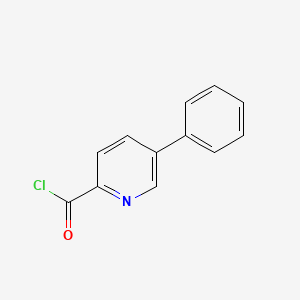
![5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B15358074.png)
![2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15358083.png)
